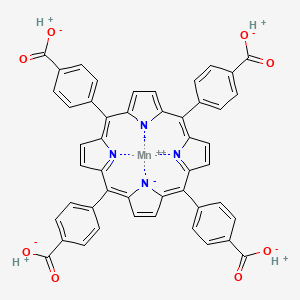
Mn-TCPP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese (II) Tetrakis (p-carboxyphenyl)porphyrin, commonly referred to as Mn-TCPP, is a metal-organic framework (MOF) compound. It consists of a manganese ion coordinated with a porphyrin ring that has four carboxyphenyl groups attached. This compound is known for its unique optical properties and its ability to generate reactive oxygen species (ROS) upon light activation, making it a valuable photodynamic therapy agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mn-TCPP can be synthesized through various methods, including:
-
Solvothermal Method: : This involves dissolving manganese salts and tetrakis (p-carboxyphenyl)porphyrin in a solvent such as dimethylformamide (DMF) and heating the mixture at high temperatures (typically 120-150°C) for several hours. This method allows for the formation of crystalline MOF structures .
-
Hydrothermal Method: : Similar to the solvothermal method, but water is used as the solvent. The reaction is carried out in a sealed vessel at elevated temperatures and pressures, promoting the formation of this compound crystals .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the solvothermal or hydrothermal methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Mn-TCPP undergoes several types of chemical reactions, including:
-
Oxidation: : this compound can be oxidized to higher oxidation states of manganese, often using oxidizing agents like hydrogen peroxide or potassium permanganate .
-
Reduction: : Reduction of this compound can be achieved using reducing agents such as sodium borohydride or hydrazine .
-
Substitution: : The carboxyphenyl groups in this compound can undergo substitution reactions, where functional groups are replaced with other substituents under appropriate conditions .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Dimethylformamide
Biological Activity
Manganese(III) meso-tetraphenylporphyrin (Mn-TCPP) is a metalloporphyrin compound that has garnered significant attention in the field of biomedical research, particularly for its biological activity in cancer therapy. Its unique properties, including catalase-like activity and the ability to generate reactive oxygen species (ROS), make it a promising candidate for therapeutic applications, especially in hypoxic tumor environments.
Catalase-like Activity
This compound exhibits notable catalase-like activity, which facilitates the decomposition of hydrogen peroxide (H2O2) into molecular oxygen (O2). This property is particularly beneficial in hypoxic conditions typical of many tumors, where oxygen levels are critically low. The ability of this compound to enhance oxygen availability can significantly improve the efficacy of various cancer treatments, including sonodynamic therapy (SDT) and radiotherapy.
- Decomposition of H2O2 : this compound catalyzes the breakdown of H2O2, producing O2 that alleviates hypoxia.
- Generation of ROS : The increase in O2 levels leads to enhanced ROS production, which can induce apoptosis in cancer cells.
Anticancer Efficacy
Recent studies have demonstrated that this compound, when incorporated into metal-organic frameworks (MOFs), exhibits enhanced anticancer properties. For instance, the Mn-MOFs synthesized with this compound have been shown to effectively target and kill cancer cells in vitro and in vivo.
Case Studies and Research Findings
- Study on Tumor Models : In a study involving H22 and 4T1 tumor-bearing mice, administration of Mn-MOFs led to significant tumor reduction after sonodynamic treatment. The combination of increased ROS levels and enhanced immune response contributed to the observed anticancer effects .
- Immunomodulatory Effects : Mn-MOF treatment resulted in an improved tumor microenvironment by increasing the number of activated CD8+ T cells and mature dendritic cells while decreasing myeloid-derived suppressor cells (MDSCs), which are known to suppress immune responses against tumors .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Catalase-like Activity | Decomposes H2O2 into O2, enhancing oxygen availability in hypoxic tumors. |
| ROS Generation | Increases oxidative stress in cancer cells, promoting apoptosis and ferroptosis. |
| Antitumor Effects | Significant tumor growth inhibition observed in various animal models following treatment. |
| Immunomodulation | Enhances immune response by altering the tumor microenvironment favorably for antitumor activity. |
Detailed Research Insights
- Cellular Uptake Studies : Research indicates that the cellular accumulation of this compound within cancer cells increases over time, suggesting effective internalization mechanisms. Studies show that inhibitors of endocytosis significantly reduce the uptake of this compound and its MOFs .
- Stability and Efficacy : Stability tests demonstrate that Mn-MOFs maintain their structural integrity over time in biological media, ensuring sustained therapeutic effects .
- Comparative Studies : When compared to other formulations, Mn-MOFs showed superior performance in generating ROS under both normoxic and hypoxic conditions during ultrasound irradiation .
Properties
Molecular Formula |
C48H28MnN4O8 |
|---|---|
Molecular Weight |
843.7 g/mol |
IUPAC Name |
hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChI Key |
RLBVUQKTGBHUFL-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].[H+].[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















